1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)-
Overview
Description
1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- is a chemical compound utilized in scientific research. It exhibits perplexing properties and varied applications, making it a valuable asset for studying diverse phenomena. The molecular formula of this compound is C28H50O3 .
Molecular Structure Analysis
The molecular structure of 1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- can be represented by the formula C28H50O3 . More detailed structural information, such as a 2D Mol file or a computed 3D SD file, may be available .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- include its molecular formula C28H50O3 . Further details about its physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthetic Applications and Methodologies
Ammonolysis of Epoxides
Research into the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol led to the synthesis of 1-phenyl-1-amino-2,3-propanediol and its derivatives, showcasing a method for obtaining amino-alcohols, which are valuable in chemical synthesis and pharmaceutical applications (Suami, Tetsuo et al., 1956).
Enantioselective Synthesis
The use of Saccharomyces cerevisiae reductase demonstrated high enantioselectivity in the synthesis of (S)-3-chloro-1-phenyl-1-propanol, highlighting the importance of microbial reductases in achieving enantiopure compounds for pharmaceutical purposes (Y. Choi et al., 2010).
Enantioselective Resolutions and Catalysis
Lipase-Catalyzed Resolutions
Studies on the resolution of 1-phenoxy-, 1-phenylmethoxy-, and 1-(2-phenylethoxy)-2-propanol and their butanoates using lipase B from Candida antarctica show high enantiomer ratios, indicating the potential of enzymatic methods for obtaining enantiomerically pure compounds (B. H. Hoff et al., 1996).
properties
IUPAC Name |
(2S)-3-octadecoxy-2-phenylmethoxypropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30-26-28(24-29)31-25-27-21-18-17-19-22-27/h17-19,21-22,28-29H,2-16,20,23-26H2,1H3/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIFKOIVNVRTPE-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](CO)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468491 | |
Record name | 1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- | |
CAS RN |
80707-93-3 | |
Record name | 1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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